Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
Brand Name: Vulcanchem
CAS No.: 69669-44-9
VCID: VC3754614
InChI: InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
SMILES: CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Molecular Formula: C18H29NaO3S
Molecular Weight: 348.5 g/mol

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

CAS No.: 69669-44-9

Cat. No.: VC3754614

Molecular Formula: C18H29NaO3S

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts - 69669-44-9

CAS No. 69669-44-9
Molecular Formula C18H29NaO3S
Molecular Weight 348.5 g/mol
IUPAC Name sodium;4-dodecan-3-ylbenzenesulfonate
Standard InChI InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Standard InChI Key HOXWFOVSCUWIEH-UHFFFAOYSA-M
SMILES CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Chemical Identity and Structural Characteristics

Molecular Composition

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts, belong to the linear alkylbenzene sulfonate (LAS) family. The general molecular formula is C18H29NaO3S\text{C}_{18}\text{H}_{29}\text{NaO}_3\text{S}, with a molar mass of 348.5 g/mol. The structure consists of a benzene ring sulfonated at the para position, attached to a linear alkyl chain (C10–C14) at non-terminal positions (Figure 1). The sodium salt form enhances aqueous solubility, critical for surfactant functionality .

Structural Formula:

CH3(CH2)xCH(CH2)yCH3C6H4SO3Na+\text{CH}_3(\text{CH}_2)_x\text{CH}(\text{CH}_2)_y\text{CH}_3-\text{C}_6\text{H}_4-\text{SO}_3^- \text{Na}^+

where x+y=nx + y = n and n=711n = 7\text{–}11 carbon units .

Physicochemical Properties

  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water (>100 g/L at 20°C).

  • Surface Activity: Reduces water surface tension to 30–35 mN/m, enabling emulsification and wetting .

  • Thermal Stability: Stable up to 250°C, decomposing via desulfonation above 300°C .

PropertyValueSource
Melting Point280–300°C (decomposes)
Density1.1–1.2 g/cm³
Critical Micelle Conc.0.1–0.5 mM

Synthesis and Industrial Production

Sulfonation of Linear Alkylbenzene (LAB)

The synthesis involves two primary steps:

  • Alkylation: Benzene reacts with C10–C14 olefins using acid catalysts (e.g., HF or AlCl₃) to form linear alkylbenzene (LAB) .

  • Sulfonation: LAB is treated with sulfur trioxide (SO3\text{SO}_3) in falling-film reactors, followed by neutralization with sodium hydroxide :

R-C6H5+SO3R-C6H4SO3H(sulfonic acid)\text{R-C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{R-C}_6\text{H}_4-\text{SO}_3\text{H} \quad \text{(sulfonic acid)} R-C6H4SO3H+NaOHR-C6H4SO3Na++H2O\text{R-C}_6\text{H}_4-\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{R-C}_6\text{H}_4-\text{SO}_3^- \text{Na}^+ + \text{H}_2\text{O}

Modern plants achieve >95% yield using SO3\text{SO}_3-gas sulfonation, minimizing waste compared to oleum-based methods .

Byproducts and Impurities

  • Unsulfonated LAB: <2% in commercial grades .

  • Disulfonates: <1%, formed via over-sulfonation .

  • Inorganic Salts: Residual Na2SO4\text{Na}_2\text{SO}_4 (<0.5%).

Applications in Industry

Detergents and Cleaning Agents

As the primary component of liquid and powder detergents, the compound accounts for 60–70% of global LAS production . Its efficacy stems from:

  • Emulsification: Disperses oils and greases via hydrophobic alkyl chain interactions.

  • Foaming Stability: Maintains foam structure in hard water (up to 500 ppm Ca²⁺) .

  • Biodegradability: 80–90% degradation in 28 days (OECD 301F test) .

Specialty Chemical Uses

  • Oilfield Chemicals: Enhances oil recovery by reducing interfacial tension in reservoir fluids .

  • Polymerization: Serves as a surfactant in emulsion polymerization of styrene-butadiene rubber .

  • Agriculture: Formulated in pesticide emulsions to improve leaf adhesion .

Environmental and Toxicological Profile

Ecotoxicity

  • Aquatic Toxicity:

    • LC₅₀ (Daphnia magna): 2.5 mg/L (96-hour exposure) .

    • Algal Growth Inhibition: EC₅₀ = 1.8 mg/L (Pseudokirchneriella subcapitata) .

  • Biodegradation: Readily biodegradable under aerobic conditions (half-life: 5–7 days) .

Human Health Considerations

  • Dermal Exposure: Causes mild irritation (Draize score: 2.3/8) but no sensitization in OECD 406 tests .

  • Oral Toxicity: LD₅₀ > 2,000 mg/kg (rat), classified as Category 5 under GHS .

  • Occupational Limits: Recommended airborne exposure limit of 10 mg/m³ (8-hour TWA) .

Comparative Analysis with Similar Surfactants

CompoundAlkyl ChainToxicity (LC₅₀)CMC (mM)
C10-14 LAS (This Compound)C10–C14 Linear2.5 mg/L0.3
Sodium Dodecyl SulfateC12 Branched1.2 mg/L0.8
Sodium XylenesulfonateC8 Aromatic45 mg/L2.1

Data sourced from .

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